

Introduction: Unveiling a Niche Fructoside

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Compound of Interest

Compound Name: *Ethyl beta-D-fructofuranoside*

Cat. No.: *B160367*

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Ethyl β -D-fructofuranoside is a glycoside derived from fructose, where an ethyl group is attached to the anomeric carbon of the fructofuranose ring structure.^[1] While not as ubiquitous as its parent monosaccharide, this compound holds significant interest for researchers in diverse fields, from sustainable chemistry to oncology. It serves as a key intermediate in the synthesis of biodegradable surfactants and has demonstrated intriguing biological activities, including potential anti-tumor effects.^{[2][3]} This guide provides a comprehensive technical overview of its synthesis, purification, properties, and applications, tailored for professionals in chemical research and drug development.

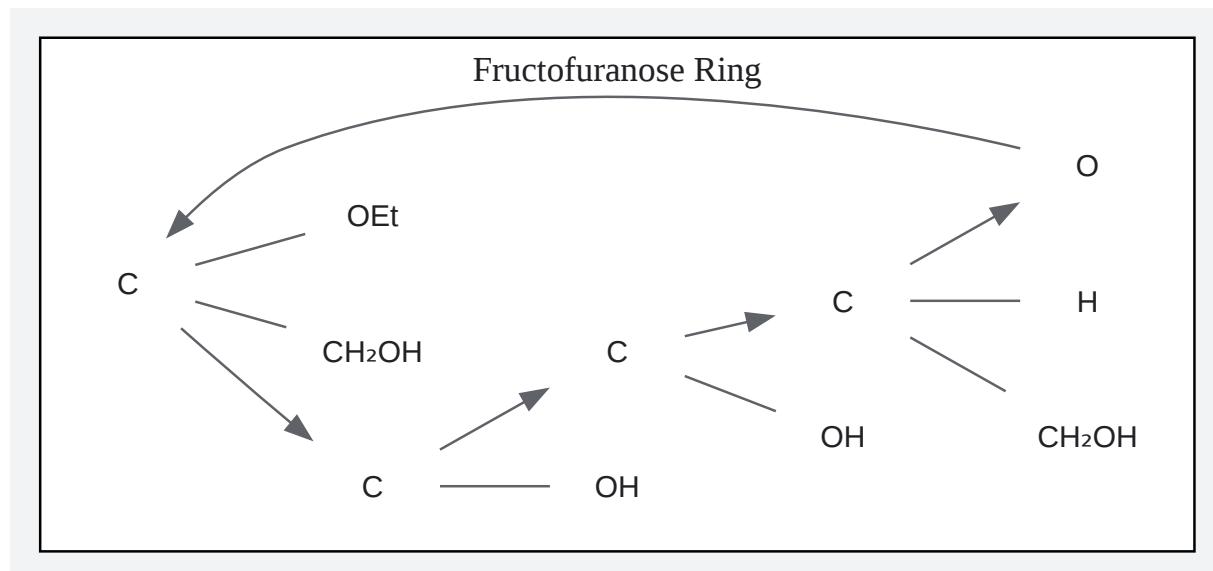
Physicochemical Characteristics

Understanding the fundamental properties of Ethyl β -D-fructofuranoside is crucial for its application in experimental settings. It is typically a powder or crystalline solid, soluble in various polar solvents.^{[2][3][4]}

Property	Value	Source(s)
CAS Number	1820-84-4	[2] [3] [5] [6] [7]
Molecular Formula	C ₈ H ₁₆ O ₆	[5] [8]
Molecular Weight	208.21 g/mol	[3] [8]
Appearance	Powder / White Crystalline Solid	[3] [4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2] [3]
Storage	Desiccate at -20°C or store at 0 to 8 °C.	[3] [4]

Chemical Structure

The structure consists of a five-membered furanose ring derived from fructose, with an ethoxy group attached at the anomeric C-2 position in the β -configuration.



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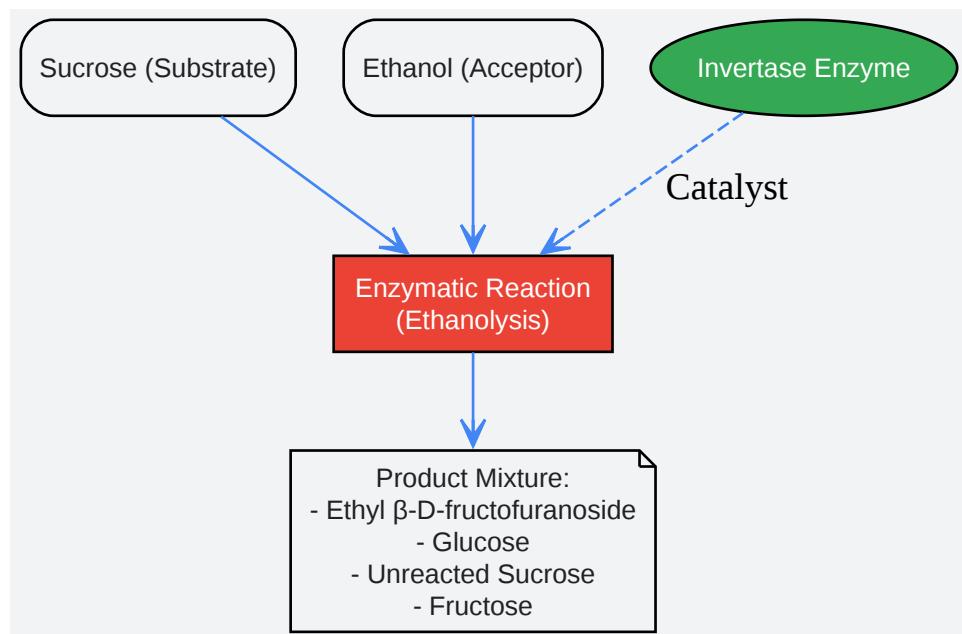
Caption: Chemical structure of Ethyl β -D-fructofuranoside.

Synthesis and Purification: A Biocatalytic Approach

The most extensively reported method for synthesizing Ethyl β -D-fructofuranoside is through the enzymatic ethanolation of sucrose.^{[2][3]} This biocatalytic route is favored for its mild reaction conditions but presents significant downstream processing challenges.

Enzymatic Synthesis Workflow

The core of the synthesis involves the transglycosylation activity of the enzyme invertase (a β -fructofuranosidase). In the presence of ethanol, the enzyme transfers the fructose moiety from sucrose to ethanol, rather than to water (hydrolysis).



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Caption: Workflow for the enzymatic synthesis of Ethyl β -D-fructofuranoside.

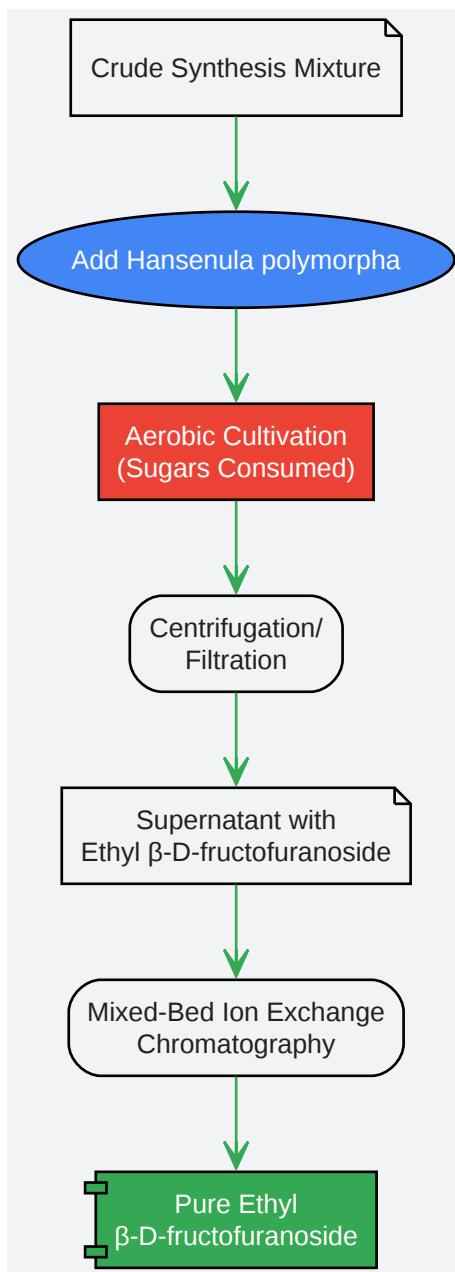
This procedure invariably yields a complex mixture containing the desired product alongside glucose, unreacted sucrose, and some fructose from hydrolysis.^{[2][3]} The structural similarity of these carbohydrates makes separation by traditional chromatographic methods laborious, difficult to scale up, and reliant on organic solvents.^{[2][3]}

Protocol: A Novel Purification System Using Selective Fermentation

A highly efficient and scalable purification strategy leverages the metabolic specificity of certain yeasts, such as *Hansenula polymorpha* (*Pichia angusta*).^[2] This yeast can readily metabolize glucose, fructose, and sucrose but is unable to hydrolyze and consume Ethyl β -D-fructofuranoside, effectively "cleaning" the product from the supernatant.^[2]

Step-by-Step Methodology:

- Initial Synthesis: Perform the invertase-catalyzed ethanolysis of sucrose to generate the crude sugar mixture.
- Yeast Cultivation: Prepare a culture of *Hansenula polymorpha*.
- Selective Fermentation: Introduce the crude sugar mixture into the aerobic yeast culture. The yeast will consume the contaminating sugars (glucose, fructose, sucrose) as carbon sources.
- Monitoring: Monitor the depletion of the contaminating sugars using standard analytical techniques (e.g., HPLC).
- Cell Removal: Once the contaminating sugars are consumed, remove the yeast cells from the culture medium via centrifugation or filtration.
- Final Purification: The supernatant, now primarily containing Ethyl β -D-fructofuranoside, can be further purified. Pass the supernatant through mixed-bed ion exchange chromatography to remove salts and other ionic impurities.
- Recovery: The final pure product is recovered from the eluate. This method has been reported to achieve a recovery yield of 86%.^[2]



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